molecular formula C14H16N2 B1667673 Atipamezole CAS No. 104054-27-5

Atipamezole

Cat. No.: B1667673
CAS No.: 104054-27-5
M. Wt: 212.29 g/mol
InChI Key: HSWPZIDYAHLZDD-UHFFFAOYSA-N
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Description

Atipamezole is a synthetic compound that acts as an α2 adrenergic receptor antagonist. It is primarily used in veterinary medicine to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .

Mechanism of Action

Safety and Hazards

Atipamezole is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It’s toxic and poses a danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Biochemical Analysis

Biochemical Properties

Atipamezole is a competitive antagonist at α2-adrenergic receptors . It competes with dexmedetomidine, an α2-adrenergic receptor agonist . The structural similarity between this compound and dexmedetomidine allows this compound to compete for receptor binding sites .

Cellular Effects

This compound’s primary cellular effect is the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine . It competes with these sedatives for α2-adrenergic receptors and displaces them . This displacement leads to the reversal of the sedative effects .

Molecular Mechanism

This compound’s mechanism of action involves its interaction with α2-adrenergic receptors . By competing with dexmedetomidine and medetomidine for these receptors, this compound can displace these sedatives from the receptors, thereby reversing their effects .

Temporal Effects in Laboratory Settings

This compound has a very quick onset, usually waking an animal up within 5 to 10 minutes . It undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . The metabolites are mostly excreted in the urine .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models vary. For example, in dogs, the this compound hydrochloride dose is five times that of the previous medetomidine hydrochloride dose or ten times that of the dexmedetomidine hydrochloride dose .

Metabolic Pathways

This compound undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . This metabolic process involves the addition of a glucuronic acid group to this compound, making it more water-soluble and easier to excrete .

Transport and Distribution

This compound is distributed extensively to the tissues . At a particular time, concentrations in the brain reach two to three times the concentration in the plasma .

Preparation Methods

The synthesis of atipamezole involves several steps. One common method starts with the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with ortho-xylene in the presence of acetic acid to form an intermediate. This intermediate is then treated with potassium carbonate and excess iodoethane in acetone to yield an alkylated product. The final step involves the reduction of this product using palladium on carbon (Pd/C) catalyst under hydrogen pressure to produce this compound as its hydrochloride salt . This method is advantageous due to its simplicity and the availability of commercial precursors.

Chemical Reactions Analysis

Atipamezole undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, potassium carbonate, iodoethane, and Pd/C catalyst. The major products formed are intermediates that eventually lead to the final this compound hydrochloride.

Comparison with Similar Compounds

Atipamezole is unique among α2 adrenergic receptor antagonists due to its high specificity and rapid onset of action. Similar compounds include:

This compound stands out for its targeted action and minimal side effects, making it a preferred choice in veterinary medicine.

Properties

IUPAC Name

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPZIDYAHLZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049135
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104054-27-5
Record name Atipamezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104054-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atipamezole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atipamezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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